6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Description
Properties
IUPAC Name |
6,7-dimethoxy-4-piperidin-4-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-7-11-12(8-14(13)20-2)17-9-18-15(11)10-3-5-16-6-4-10/h7-10,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEHPKCVIFNEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6,7-Dimethoxy-4-chloroquinazoline Intermediate
- Starting from 2,4-dichloroquinazoline, selective demethylation at positions 6 and 7 is performed to obtain 6,7-dimethoxyquinazoline.
- Chlorination at the 4-position is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), with optimized conditions to prevent over-chlorination or degradation.
- Use of phosphoryl chloride with N,N-diethylaniline has demonstrated improved regioselectivity and yield.
- The chlorination step is sensitive; improper conditions lead to low yields or side reactions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Demethylation | Formamidine acetate, 2-methoxyethanol | Reflux, 85°C | 85% | High purity (>98%) confirmed by HPLC |
| Chlorination | POCl₃ or SOCl₂ | Reflux, inert atmosphere | Variable | Phosphoryl chloride with N,N-diethylaniline favored |
Regioselective Functionalization at the 4-Position
- The 4-position chlorinated intermediate undergoes nucleophilic substitution with piperidine derivatives.
- The reaction often involves heating in suitable solvents like DMF or acetonitrile, with bases such as triethylamine to facilitate substitution.
- The reaction efficiency depends on temperature and solvent choice, with DMF providing high yields.
- The substitution proceeds via an SNAr mechanism, with the chloride leaving group displaced by the piperidin-4-yl nucleophile.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Piperidine derivative | Reflux in DMF | 70-85% | Reaction monitored by TLC |
Final Coupling to Attach Piperidin-4-yl Group
- The key step involves coupling the 4-chloroquinazoline intermediate with a piperidine derivative, often via nucleophilic substitution or reductive amination.
- Catalysts or activating agents like potassium carbonate or sodium hydride are employed to enhance reactivity.
- Use of microwave-assisted synthesis has improved reaction times and yields.
- Purification typically involves column chromatography to isolate the final product.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Final coupling | Piperidin-4-amine or derivative | Microwave irradiation, 100-120°C | 65-80% | High purity confirmed by NMR |
Alternative Approaches and Innovations
Recent research has explored regioselective modifications at the C2 position of quinazoline via sulfonylation and azide chemistry, which can be adapted for the synthesis of derivatives like this compound:
- Sulfonyl group dance reactions allow for regioselective introduction of sulfonyl groups, which can be subsequently transformed into amino or amino-like groups suitable for coupling with piperidine.
- Azide intermediates facilitate regioselective C2 modifications, enabling the synthesis of complex derivatives with high regioselectivity.
Summary of Key Research Findings
| Source | Main Contribution | Notable Data | Relevance to Preparation |
|---|---|---|---|
| Patent WO1997037979 | Synthesis via reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline | High-yielding, regioselective | Foundation for constructing the core structure |
| PMC.ncbi.nlm.nih.gov | Improved synthesis of quinazoline derivatives using formamidine acetate | 85% yield, >98% purity | Demonstrates efficient route for intermediates |
| Beilstein Journal | Regioselective modifications via azide chemistry | Versatile for C2 modifications | Potential for further functionalization |
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The piperidin-4-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while substitution reactions can yield various quinazoline derivatives with different functional groups .
Scientific Research Applications
Pharmacological Properties
Antihypertensive Activity
Research indicates that derivatives of 6,7-dimethoxy-4-(piperidin-4-yl)quinazoline exhibit significant antihypertensive effects. These compounds act as antagonists to noradrenergic receptors (alpha 1A and alpha 1B subtypes) and serotonergic receptors, which are crucial in regulating blood pressure. A patent describes the use of these compounds to treat hypertension effectively by reducing mean arterial pressure in animal models .
Anticancer Activity
The compound has shown promise as an anticancer agent. Studies have demonstrated that quinazoline derivatives can inhibit various cancer cell lines through mechanisms such as DNA intercalation and inhibition of critical signaling pathways involved in tumor growth. For instance, a study highlighted the compound's ability to inhibit VEGFR-2, a receptor implicated in angiogenesis, thereby reducing tumor growth in xenograft models .
Table 1: Summary of Biological Activities
| Activity Type | Compound Variant | Model/Study Type | Result/Outcome |
|---|---|---|---|
| Antihypertensive | This compound | In vivo rat model | Significant reduction in mean arterial pressure |
| Anticancer | Quinazoline derivative (e.g., ZD6474) | Calu-6 tumor xenografts | 75% growth inhibition at 100 mg/kg/day |
| Kinase Inhibition | Various derivatives | Molecular docking studies | Strong binding affinity with EGFR and VEGFR |
| Antimicrobial | Specific derivatives | Various microbial strains | Effective against Gram-negative bacteria |
Future Directions and Conclusion
The versatility of this compound presents numerous opportunities for future research. Its established pharmacological properties suggest potential applications not only in treating hypertension and cancer but also in addressing microbial infections. Further investigations are warranted to optimize its bioavailability and therapeutic index while exploring novel derivatives that could enhance its efficacy.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline involves its interaction with specific molecular targets, such as protein kinases. This compound can inhibit the activity of these kinases, thereby interfering with signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
- 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline : Replacing the piperidinyl group with a piperazine ring introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. This compound is synthesized in a 61% overall yield via cyclization and substitution reactions . Piperazine derivatives often exhibit enhanced solubility and pharmacokinetic profiles compared to piperidine analogues.
- Its molecular weight (m/z 294.33) is lower than the piperidine analogue (m/z 308.30) .
Aromatic and Heteroaromatic Substituents
- 6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline : This compound demonstrates moderate anticancer activity (GI50 = 0.5 µM against HepG2 cells) . The fluorophenyl group introduces electronic effects (electron-withdrawing) that may enhance metabolic stability compared to aliphatic amines.
- 4-(3'-Bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154): Exhibits potent cytotoxicity against glioblastoma cells (IC50 = 813 nM when conjugated to EGF) . The bromophenylamino group enables targeted delivery via receptor-mediated endocytosis.
Methoxy vs. Hydroxy Groups
- 6,7-Dihydroxy-4-(piperidin-4-yl)quinazoline : The hydroxyl groups increase polarity but may reduce metabolic stability due to susceptibility to glucuronidation. Similar methoxy-substituted compounds (e.g., 6,7-dimethoxy derivatives) show improved bioavailability .
- PD 153035 (6,7-dimethoxy-4-(3-bromophenylamino)quinazoline): A tyrosine kinase inhibitor with high activity, highlighting the importance of the 4-position aryl substituent for target binding .
Pharmacological Profiles
Key Structural and Functional Insights
Piperidine vs. Piperazine : Piperazine derivatives generally exhibit higher solubility due to the additional nitrogen, but piperidine may offer better membrane permeability .
Chloro Substituents : Chloro groups at the 2-position (e.g., 2-chloro-6,7-dimethoxy derivatives) serve as intermediates for further functionalization but may reduce bioavailability .
Conformational Effects : Compounds like 6,7-dimethoxy-4-(2-fluorophenyl)quinazoline adopt a trans conformation due to lone-pair repulsion, whereas reduced analogues (e.g., dihydroquinazolines) achieve cis conformations for improved activity .
Biological Activity
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with two methoxy groups at positions 6 and 7, and a piperidine ring at position 4. This structure is significant for its biological activity as it influences the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its role as a protein tyrosine kinase inhibitor . It has been shown to inhibit key receptors involved in cancer progression and hematopoiesis:
- FLT3 (Fms-like tyrosine kinase 3) : This receptor is crucial in hematopoietic stem cell proliferation. Inhibition of FLT3 has been linked to reduced tumor growth in hematological malignancies .
- c-KIT : This receptor is involved in cell survival and proliferation. Its inhibition can lead to decreased metastasis in certain cancers .
- TrkB (Tropomyosin receptor kinase B) : Modulating TrkB activity can influence neuronal survival and differentiation, making it a target for neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties against various cancer cell lines:
These results highlight the compound's effectiveness against both solid tumors and hematological malignancies.
Neurological Effects
In addition to its anticancer properties, the compound has shown promise in neurological applications by modulating TrkB activity, which may protect against neuronal apoptosis and promote neurogenesis. This suggests potential therapeutic roles in conditions like Alzheimer's disease or other neurodegenerative disorders .
Case Studies
- Inhibition of FLT3 : A study demonstrated that the compound effectively inhibited FLT3 autophosphorylation, leading to reduced cell proliferation in FLT3-mutated leukemia cells .
- c-KIT Activation in GISTs : In gastrointestinal stromal tumors (GISTs), where c-KIT mutations are common, treatment with this quinazoline derivative resulted in significant tumor regression in preclinical models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinazoline core significantly affect potency:
Q & A
Q. What are the standard synthetic protocols for 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution using piperidine derivatives under heated, pressurized conditions. For example, intermediate 2-chloro-4-amino-6,7-dimethoxyquinazoline is reacted with piperazine in ethanol at 160°C for 16 hours in a pressure vessel. Post-reaction purification includes solvent evaporation and recrystallization from methanol/water (yield and purity depend on solvent ratios and cooling rates) . Optimization may involve adjusting molar ratios (e.g., excess piperazine), solvent polarity, or reaction time.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Key methods include:
Q. What safety precautions are necessary during handling due to its toxicity profile?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Protocols include:
- Use of nitrile gloves, ventilated fume hoods, and ANSI-approved safety goggles.
- Immediate decontamination of spills with inert adsorbents (e.g., vermiculite).
- Emergency procedures: Inhalation requires fresh air and artificial respiration; skin contact mandates washing with soap/water .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidinyl vs. piperazinyl substituents) influence pharmacological activity?
Substituting the piperidinyl group with a piperazinyl moiety enhances water solubility but may reduce blood-brain barrier penetration due to increased polarity. For instance, derivatives like 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine show improved kinase inhibition but shorter plasma half-lives. Comparative SAR studies should evaluate logP, hydrogen-bonding capacity, and steric effects using computational modeling (e.g., molecular docking) .
Q. What strategies resolve contradictions in stability data under varying storage conditions?
Discrepancies in degradation rates (e.g., hydrolysis vs. oxidation) require:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- HPLC-MS analysis of degradants to pinpoint labile groups (e.g., methoxy or piperidinyl).
- Stability-indicating methods: Use buffered mobile phases (pH 2.5–6.5) to separate degradation products .
Q. How can conflicting biological activity data (e.g., IC₅₀ variability) across cell-based assays be addressed?
Variability often stems from differences in cell lines (e.g., EGFR-overexpressing vs. wild-type), assay endpoints (e.g., ATP levels vs. apoptosis markers), or solvent effects (DMSO tolerance thresholds). Mitigation strategies include:
Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical models?
Key approaches include:
- In vitro metabolic stability assays : Incubate with liver microsomes (human/rodent) to measure half-life and CYP450 metabolism.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess unbound fraction.
- In vivo PK studies : Administer via IV/oral routes in rodents, with serial blood sampling for LC-MS/MS quantification. Parameters like AUC, Cₘₐₓ, and bioavailability guide lead optimization .
Methodological Resources
- Synthetic Protocols : Detailed procedures for intermediates (e.g., 2-chloro-4-amino-6,7-dimethoxyquinazoline) and derivatives .
- Toxicity Data : GHS classifications and first-aid measures for risk assessments .
- Biological Activity : References to kinase inhibition assays and crystallographic studies of quinazoline derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
